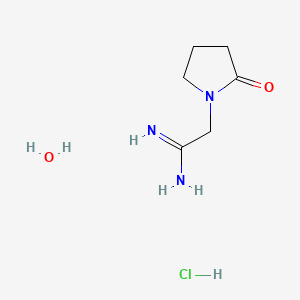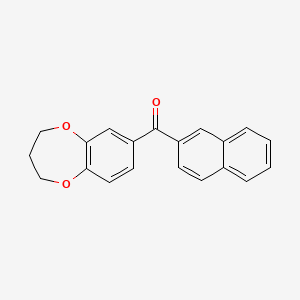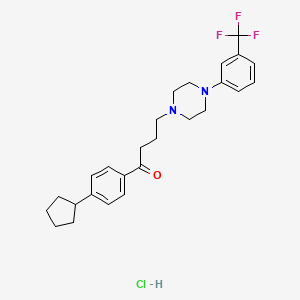![molecular formula C38H44CoN12S4 B12753211 cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene CAS No. 93940-96-6](/img/structure/B12753211.png)
cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “cobalt(2+);N’,N’-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene” is a complex coordination compound It features a cobalt ion coordinated with a large, multi-dentate ligand that includes nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt(2+) ions with the ligand N’,N’-dimethylpropane-1,3-diamine and the large macrocyclic ligand. The reaction is usually carried out in a solvent such as ethanol or methanol under inert atmosphere conditions to prevent oxidation. The reaction mixture is often heated to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
Oxidation: Oxidized forms of the cobalt complex.
Reduction: Reduced forms of the cobalt complex.
Substitution: New cobalt complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its coordination chemistry and potential as a catalyst in various reactions, including oxidation and reduction reactions.
Biology
In biology, the compound’s interactions with biomolecules are of interest. It can be used to study metal-protein interactions and the role of metal ions in biological systems.
Medicine
In medicine, the compound’s potential as a therapeutic agent is explored. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting metal-dependent enzymes.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or magnetism. It may also be used in the design of sensors and other analytical devices.
Mécanisme D'action
The compound exerts its effects through coordination interactions with target molecules. The cobalt ion can interact with various functional groups, facilitating catalytic reactions or binding to specific sites on biomolecules. The large ligand framework provides stability and specificity to these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cobalt(2+);N’,N’-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene
- Cobalt(2+);N’,N’-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene
Uniqueness
This compound is unique due to its large, multi-dentate ligand framework, which provides specific coordination environments for the cobalt ion. This results in unique chemical and physical properties that are not observed in simpler cobalt complexes.
Propriétés
Numéro CAS |
93940-96-6 |
|---|---|
Formule moléculaire |
C38H44CoN12S4 |
Poids moléculaire |
856.0 g/mol |
Nom IUPAC |
cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene |
InChI |
InChI=1S/C28H16N8S4.2C5H14N2.Co/c1-2-6-14-13(5-1)21-29-22(14)32-26-19-20(40-12-11-39-19)28(36-26)34-24-16-8-4-3-7-15(16)23(30-24)33-27-18-17(25(31-21)35-27)37-9-10-38-18;2*1-7(2)5-3-4-6;/h1-8H,9-12H2;2*3-6H2,1-2H3;/q-2;;;+2 |
Clé InChI |
ROKANZGSURRWOD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN.CN(C)CCCN.C1CSC2=C(S1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)SCCS6)C9=CC=CC=C94.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


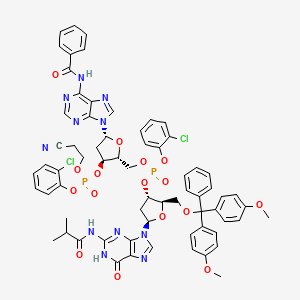
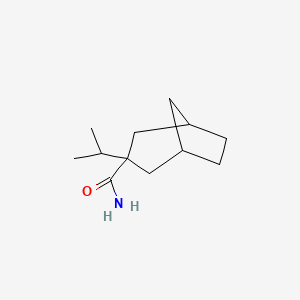
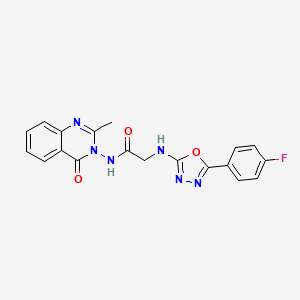
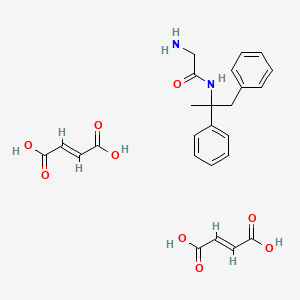
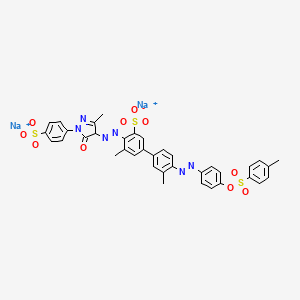

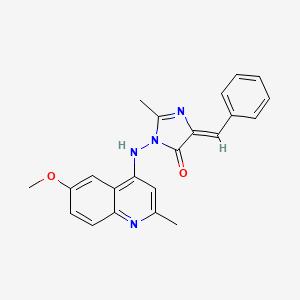
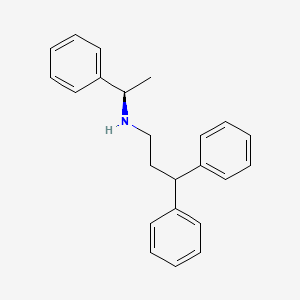
![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)

